molecular formula C5H3ClN2S2 B515084 4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile CAS No. 120891-11-4

4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile

Cat. No.: B515084
CAS No.: 120891-11-4
M. Wt: 190.7g/mol
InChI Key: HMVZRZHCGGGPFN-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile is an organic compound with a molecular formula of C5H3ClN2S2. This compound is part of the thiazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material science. The presence of both chlorine and methylsulfanyl groups in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloroacetonitrile with carbon disulfide and methylamine, followed by cyclization with sulfur and chlorination. The reaction conditions often require an inert atmosphere and temperatures ranging from 50°C to 150°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Solvent selection and purification steps are crucial to obtaining the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: 4-Chloro-2-(methylsulfinyl)-1,3-thiazole-5-carbonitrile, 4-Chloro-2-(methylsulfonyl)-1,3-thiazole-5-carbonitrile.

    Reduction: 4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-amine.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
  • 4-Chloro-2-(methylsulfanyl)-5-methylthiazole
  • 4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carboxylic acid

Uniqueness

4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile is unique due to the presence of both chlorine and methylsulfanyl groups, which provide distinct reactivity patterns. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis. Its potential biological activities further enhance its significance in scientific research and industrial applications.

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-1,3-thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2S2/c1-9-5-8-4(6)3(2-7)10-5/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVZRZHCGGGPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(S1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A concentrated solution of 42 g of sodium nitrite in water is slowly added dropwise to a mixture of 68.4 g of 2-methylthio-4-amino-5-cyanothiazole, obtained according to example III, 100 ml of water, 300 ml of concentrated hydrochloric acid, 70 g of cuprous chloride (CuCl2.2H2O) and 800 ml of methylene chloride while stirring and cooling at approximately 0° C. After stirring for another 30 minutes at 0°-5° C. the mixture is diluted with water. The reaction mixture is filtered off and the filtrate is separated; the organic layer is washed with water, dried, filtered and evaporated while adding isopropanol until crystallisation. The desired compound is obtained in a yield of 46.3 g; m.p. 83°-87° C.
Quantity
42 g
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68.4 g
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300 mL
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cuprous chloride
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70 g
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800 mL
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100 mL
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Synthesis routes and methods II

Procedure details

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